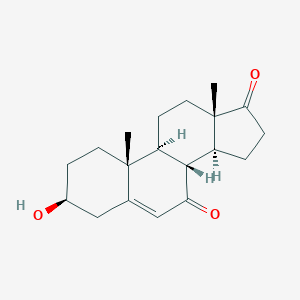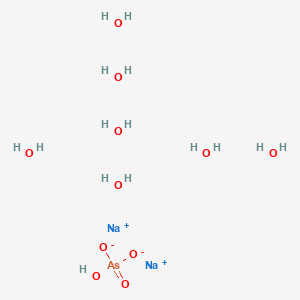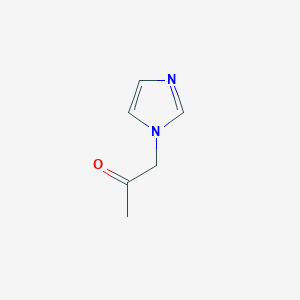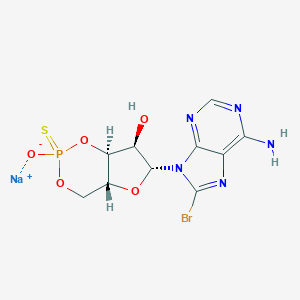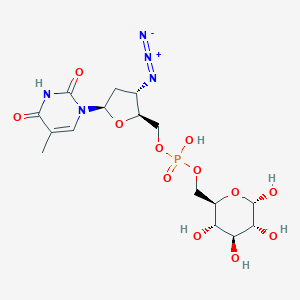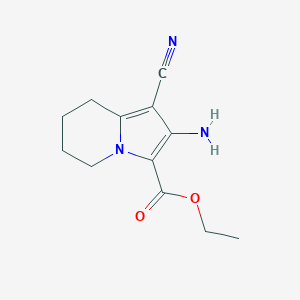
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate, also known as ETIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. In cancer cells, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication of cancer cells. In Alzheimer's disease, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
生化学的および生理学的効果
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways. In Alzheimer's disease, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into consideration when designing experiments involving Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate.
将来の方向性
There are several future directions for the study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. One potential direction is the exploration of its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is the development of more efficient and environmentally friendly synthesis methods for Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. Additionally, the study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate as a potential precursor for the synthesis of metal nanoparticles could lead to new applications in material science.
Conclusion:
In conclusion, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is a chemical compound that has shown potential for various applications in medicinal chemistry, organic synthesis, and material science. Its ease of synthesis, stability, and potential therapeutic effects make it an attractive target for further research. However, its limitations must be taken into consideration when designing experiments involving Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. The study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has the potential to lead to new discoveries and advancements in various fields.
合成法
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate can be synthesized using different methods, including the one-pot three-component reaction, microwave-assisted synthesis, and solvent-free synthesis. The most common method is the one-pot three-component reaction, which involves the reaction of ethyl acetoacetate, malononitrile, and 1,3-cyclohexanedione in the presence of a catalyst. The reaction yields Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate as a yellowish solid with a high yield.
科学的研究の応用
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been explored as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent and as a treatment for Alzheimer's disease. In organic synthesis, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been used as a building block for the synthesis of more complex molecules. In material science, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been explored as a potential precursor for the synthesis of metal nanoparticles.
特性
CAS番号 |
132994-04-8 |
|---|---|
製品名 |
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate |
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC名 |
ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12(16)11-10(14)8(7-13)9-5-3-4-6-15(9)11/h2-6,14H2,1H3 |
InChIキー |
BLIODJPMVYMPJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
正規SMILES |
CCOC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
同義語 |
ETHYL 2-AMINO-1-CYANO-5,6,7,8-TETRAHYDROINDOLIZINE-3-CARBOXYLATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



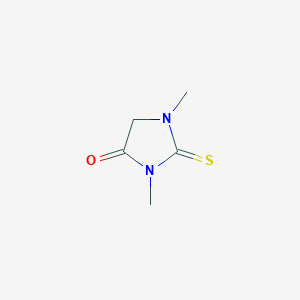
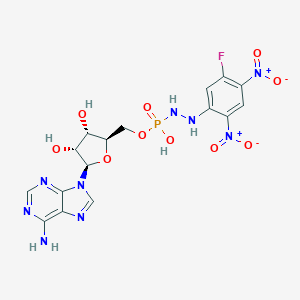
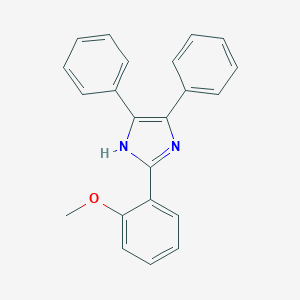
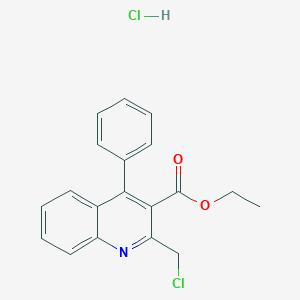
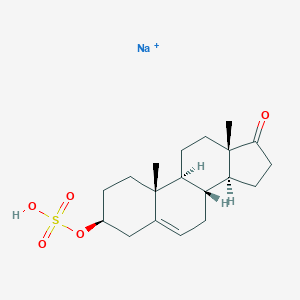
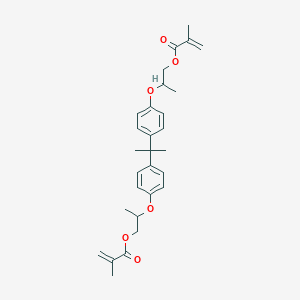
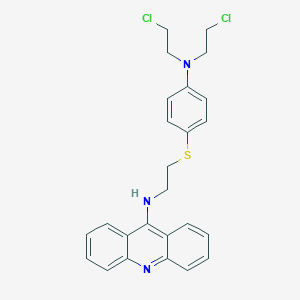
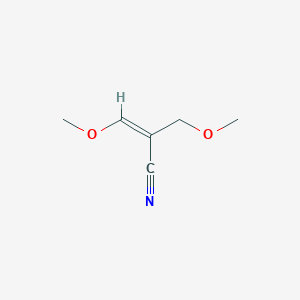
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
